
Artemisinic aldehyde
Overview
Description
Artemisinic aldehyde is a sesquiterpene compound derived from the plant Artemisia annua. It is a key intermediate in the biosynthesis of artemisinin, a potent antimalarial drug. This compound plays a crucial role in the metabolic pathway leading to the production of artemisinin and its derivatives, which are widely used in the treatment of malaria and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: Artemisinic aldehyde can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the use of engineered yeast cells to produce artemisinic acid, which is then converted to this compound through enzymatic reactions. The reaction conditions typically involve the use of specific enzymes such as this compound Δ11(13) reductase and aldehyde dehydrogenase .
Industrial Production Methods: Industrial production of this compound often involves the use of genetically modified microorganisms such as Escherichia coli and Saccharomyces cerevisiae. These microorganisms are engineered to express the necessary enzymes for the biosynthesis of artemisinic acid, which is subsequently converted to this compound. The fermentation process is optimized to achieve high yields of artemisinic acid, which can reach up to 25 grams per liter .
Chemical Reactions Analysis
Types of Reactions: Artemisinic aldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: The compound can be reduced to dihydrothis compound using this compound Δ11(13) reductase.
Major Products: The major products formed from these reactions include artemisinic acid, dihydrothis compound, and dihydroartemisinic acid .
Scientific Research Applications
Antimalarial Applications
Artemisinic aldehyde is primarily recognized for its crucial role in the biosynthesis of artemisinin, which is the active ingredient in artemisinin-based combination therapies (ACTs) for malaria. The conversion of this compound to dihydrothis compound by the enzyme this compound Δ11(13) reductase (DBR2) is a significant step in this pathway.
- Mechanism of Action : Artemisinin and its derivatives exhibit potent antimalarial activity against Plasmodium falciparum, particularly strains resistant to traditional treatments. The mechanism involves the generation of reactive oxygen species upon activation within the parasite, leading to cell death .
- Production Challenges : While natural extraction from Artemisia annua remains a primary source, challenges such as variability in artemisinin content and rising demand have prompted research into alternative production methods, including metabolic engineering of microorganisms .
Anticancer Properties
Recent studies have indicated that this compound and its derivatives may possess anticancer properties:
- Mechanisms : Research suggests that artemisinin can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of conventional chemotherapy agents . The compounds derived from this compound exhibit selective toxicity towards cancer cells while sparing normal cells.
- Case Studies : Various studies have documented the use of artemisinin derivatives in clinical trials for treating different cancers, including breast cancer and leukemia. For instance, one study reported that patients receiving artemisinin-based treatments showed improved outcomes compared to those on standard therapies .
Agricultural Applications
This compound also finds applications in agriculture due to its bioactive properties:
- Natural Pesticide : Extracts from Artemisia annua, rich in this compound, have demonstrated effectiveness as natural pesticides against various agricultural pests. The compounds can disrupt the lifecycle of pests and reduce crop damage without the adverse effects associated with synthetic pesticides .
- Antioxidant Properties : The antioxidant capabilities of this compound contribute to its potential use as a natural preservative in food products. Studies have shown that extracts containing this compound can inhibit lipid peroxidation and extend shelf life .
Summary Table of Applications
Application Area | Specific Uses | Key Findings/Notes |
---|---|---|
Antimalarial | Active ingredient in ACTs | Effective against Plasmodium falciparum |
Anticancer | Potential treatment for various cancers | Induces apoptosis; enhances chemotherapy efficacy |
Agricultural | Natural pesticide; food preservative | Reduces pest damage; inhibits lipid peroxidation |
Mechanism of Action
Artemisinic aldehyde exerts its effects through its role in the biosynthesis of artemisinin. The compound is converted to dihydrothis compound by this compound Δ11(13) reductase, and then to dihydroartemisinic acid by aldehyde dehydrogenase. Dihydroartemisinic acid is further converted to artemisinin through a series of chemical reactions involving the formation of an endoperoxide bridge . The molecular targets and pathways involved in this process include the enzymes responsible for each step of the biosynthetic pathway .
Comparison with Similar Compounds
- Artemisinic acid
- Dihydroartemisinic aldehyde
- Dihydroartemisinic acid
This compound’s uniqueness lies in its specific role in the biosynthetic pathway of artemisinin, making it an essential compound for the production of this vital antimalarial drug.
Biological Activity
Artemisinic aldehyde is a crucial intermediate in the biosynthesis of artemisinin, a potent antimalarial compound derived from the plant Artemisia annua. This article explores the biological activity of this compound, highlighting its role in metabolic pathways, enzymatic transformations, and potential therapeutic applications.
Biosynthetic Pathways
This compound serves as a branch point in the biosynthetic pathway leading to either dihydroartemisinic acid (a precursor of artemisinin) or artemisinic acid (a precursor of arteannuin B). The enzymatic transformations involving this compound are summarized in the following table:
Compound | Enzyme | Reaction |
---|---|---|
This compound | DBR2 (Δ11(13) reductase) | Reduces to dihydrothis compound |
Dihydrothis compound | ALDH1 (aldehyde dehydrogenase) | Oxidizes to dihydroartemisinic acid |
This compound | CYP71AV1 (cytochrome P450) | Oxidizes to artemisinic acid |
The conversion of this compound to dihydrothis compound by DBR2 is a critical step in the production of artemisinin. Additionally, ALDH1 plays a dual role by also converting dihydrothis compound into dihydroartemisinic acid, which can non-enzymatically convert into artemisinin .
Enzymatic Activity and Genetic Engineering
Research indicates that overexpression of genes involved in the biosynthesis pathway can significantly enhance the production of artemisinin. For instance, co-overexpression of FPS, CYP71AV1, and CPR has been shown to increase artemisinin levels by up to 3.6-fold in transgenic A. annua plants .
A study on different chemotypes of A. annua revealed that high artemisinin producers (HAPs) exhibited higher levels of artemisinin compared to low producers (LAPs), correlating with the expression levels of DBR2 and other related genes . This suggests that genetic manipulation targeting these pathways could optimize yields for pharmaceutical applications.
Case Studies
- Transgenic Approaches : In a study involving transgenic A. annua, researchers demonstrated that lines expressing higher levels of DBR2 showed increased conversion rates of this compound to dihydroartemisinic acid. The results indicated that enhancing the expression of biosynthetic genes could lead to increased accumulation of desired metabolites .
- Comparative Analysis : A comparative study examined various A. annua chemotypes, revealing that specific varieties produced significantly different amounts of artemisinin and arteannuin B. The high-producing varieties had elevated expressions of DBR2 and ALDH1, supporting their role in directing metabolic flux towards artemisinin production .
Therapeutic Potential
This compound itself may possess biological activities beyond its role as a precursor. While primarily studied as part of the biosynthetic pathway for antimalarial drugs, emerging research suggests potential applications in other therapeutic areas due to its structural properties and reactivity.
Summary of Biological Activities
- Antimalarial Properties : As a precursor to artemisinin, it indirectly contributes to antimalarial efficacy.
- Potential Cytotoxic Effects : Preliminary studies indicate that compounds derived from this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its pharmacological properties .
Q & A
Basic Research Questions
Q. What is the role of artemisinic aldehyde in the biosynthesis of artemisinin, and which enzymes are critical in its metabolic pathway?
this compound is a key intermediate in artemisinin biosynthesis, primarily synthesized in glandular trichomes of Artemisia annua. It is produced via oxidation of artemisinic alcohol by CYP71AV1 and alcohol dehydrogenase 1 (ADH1) . The enzyme this compound Δ11(13) reductase (DBR2) reduces this compound to dihydrothis compound, which is further oxidized by aldehyde dehydrogenase 1 (ALDH1) to dihydroartemisinic acid—the direct precursor of artemisinin . Methodologically, enzyme activity can be confirmed through in vitro assays using microsomal pellets and NADPH cofactors, with product identification via GC-MS or NMR .
Q. What analytical techniques are most effective for quantifying this compound in plant extracts?
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are the gold standards due to their sensitivity and specificity for terpenoid intermediates . For glandular trichome-specific analysis, laser microdissection coupled with LC-MS/MS is recommended to avoid contamination from non-glandular tissues . Calibration curves using synthesized this compound standards are essential for accurate quantification .
Q. How can researchers validate the identity of this compound in novel plant systems?
Combinatorial approaches are required:
- Synthesis of reference compounds : this compound should be chemically synthesized or isolated from A. annua and characterized via NMR and high-resolution MS .
- Enzyme inhibition assays : Use RNAi silencing or CRISPR knockout of DBR2 to observe accumulation of this compound in transgenic lines .
- Isotopic labeling : Trace -labeled precursors in biosynthetic pathways using radio-GC .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported DBR2 enzyme kinetics under varying pH conditions?
Discrepancies in pH-dependent activity (e.g., complete inhibition at pH 5.5 vs. partial activity at pH 9.0 ) can be addressed by:
- pH gradient assays : Measure DBR2 activity across a pH range (5.0–9.5) using Tris-HCl and phosphate buffers.
- Structural analysis : Perform molecular dynamics simulations to identify pH-sensitive residues in DBR2’s active site.
- Statistical modeling : Use multivariate regression to correlate pH, ionic strength, and enzyme stability .
Q. How can metabolic engineering optimize this compound flux toward artemisinin in heterologous systems?
Key strategies include:
- Promoter engineering : Use trichome-specific promoters (e.g., DBR2pro1) to enhance tissue-specific expression .
- Enzyme scaffolding : Co-localize CYP71AV1, ADH1, and DBR2 in synthetic metabolons to minimize intermediate diffusion .
- Dynamic regulation : Employ inducible expression systems to balance precursor supply and toxicity . Validation requires transcriptomics (RNA-seq) and metabolomics (LC-MS) to monitor pathway intermediates .
Q. What experimental designs address the low yield of this compound in cell cultures or non-native hosts?
- Precursor feeding : Supplement cultures with farnesyl diphosphate (FPP) or amorpha-4,11-diene to bypass rate-limiting steps .
- Co-culture systems : Pair A. annua with symbiotic fungi (e.g., Rhizophagus irregularis) to enhance trichome differentiation and metabolite production .
- Multi-omics integration : Combine transcriptomic, proteomic, and flux balance analysis to identify bottlenecks in engineered strains .
Q. Data Interpretation and Contradictions
Q. How should researchers reconcile discrepancies in this compound levels between glandular trichome extracts and whole-leaf analyses?
- Spatial resolution : Use laser-capture microdissection to isolate trichomes and avoid dilution effects from non-secretory tissues .
- Time-course studies : Sample at multiple developmental stages (e.g., pre-flowering vs. flowering) to account for temporal variation in metabolite accumulation .
- Normalization : Express data relative to trichome density (e.g., trichomes per mm) rather than total biomass .
Q. What statistical methods are recommended for analyzing this compound production data in multi-factor experiments (e.g., light, stress, genetic modifications)?
- Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., light intensity × jasmonate treatment) .
- Mixed-effects models : Account for batch variability and repeated measures in longitudinal studies .
- Pathway enrichment analysis : Use tools like MetaboAnalyst to link metabolite shifts to transcriptional changes .
Q. Methodological Best Practices
Q. What protocols ensure reproducibility in DBR2 enzyme assays?
- Standardized extraction : Use fresh microsomal pellets from young leaves and avoid freeze-thaw cycles .
- Negative controls : Include reactions without NADPH or with heat-inactivated enzyme to confirm specificity .
- Data reporting : Follow MIAME and MIAPE guidelines for omics data, and provide raw chromatograms in supplementary materials .
Q. How should researchers design CRISPR/Cas9 experiments to study DBR2 knockout effects on this compound accumulation?
Properties
IUPAC Name |
2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-10-4-6-13-11(2)5-7-14(12(3)9-16)15(13)8-10/h8-9,11,13-15H,3-7H2,1-2H3/t11-,13+,14+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAPNGMAOHQQFJ-UNQGMJICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CCC(=C2)C)C(=C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)C(=C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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